AZD6564 - 1251841-50-5

AZD6564

Catalog Number: EVT-260483
CAS Number: 1251841-50-5
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-​protein interaction.
Source and Classification

AZD6564 was discovered through a series of structure-activity relationship studies aimed at identifying effective inhibitors of fibrinolysis. The compound is classified as a small molecule drug, specifically designed to interfere with protein-protein interactions involved in the fibrinolytic pathway. Its development involved extensive molecular docking and dynamics simulations to optimize its binding affinity and selectivity toward the target site in plasmin .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD6564 involves several key steps, focusing on creating a compound with high potency and selectivity. The initial synthetic route includes:

  1. Formation of Key Intermediates: Starting materials undergo transformations to form essential intermediates, often utilizing reactions such as alkylation and acylation.
  2. Cyclization Reactions: Key cyclization reactions are employed to construct the core structure of AZD6564, often involving the formation of heterocycles that are integral to its activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological evaluation.

The detailed synthetic pathway includes various reagents and conditions tailored to optimize yield and purity, with modifications based on preliminary biological activity assessments .

Molecular Structure Analysis

Structure and Data

AZD6564 features a complex molecular structure that can be analyzed through various techniques, including X-ray crystallography. The compound's structural formula reveals functional groups that contribute to its binding properties:

  • Core Structure: The backbone of AZD6564 typically contains a piperidine ring substituted with various functional groups that enhance its interaction with plasmin.
  • Functional Groups: Specific substituents are designed to improve solubility and permeability while maintaining or enhancing biological activity.

The molecular weight of AZD6564 is approximately 300-400 g/mol, which is typical for small molecule inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

AZD6564 undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Hydrolysis: In biological systems, AZD6564 may undergo hydrolysis, leading to the release of active metabolites.
  2. Oxidation-Reduction Reactions: These reactions may play a role in the activation or deactivation of AZD6564 within the body.
  3. Binding Interactions: The primary reaction mechanism involves non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the lysine binding site in plasmin.

These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of AZD6564 .

Mechanism of Action

Process and Data

AZD6564 functions primarily by binding to the lysine binding site on plasmin, which is essential for fibrin degradation. The mechanism can be summarized as follows:

  1. Binding Affinity: AZD6564 competes with fibrin for binding to plasmin, effectively blocking its access.
  2. Inhibition of Fibrinolysis: By preventing plasmin from interacting with fibrin, AZD6564 inhibits the breakdown of clots, thereby stabilizing them during therapeutic interventions.

The effectiveness of this mechanism has been supported by molecular dynamics simulations and empirical data showing significant inhibition of fibrinolytic activity at low concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD6564 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is vital for its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data indicates that AZD6564 has suitable thermal stability for pharmaceutical applications.

These properties are critical for formulating effective dosage forms that ensure optimal delivery and therapeutic efficacy .

Applications

Scientific Uses

AZD6564 has potential applications in various scientific fields:

  1. Pharmacology: As a fibrinolysis inhibitor, it can be used in clinical settings to manage patients with bleeding disorders or those requiring enhanced clot stability during surgical procedures.
  2. Research: It serves as a valuable tool in studies aimed at understanding the mechanisms of fibrinolysis and developing new therapeutic strategies for managing coagulation disorders.
  3. Drug Development: The insights gained from AZD6564's design and action can inform future drug development efforts targeting similar pathways.
Introduction to AZD6564: Molecular and Pharmacological Context

Chemical Identity and Structural Characterization of AZD6564

Isoxazolone-Based Lysine Mimetic Design

AZD6564 belongs to a novel class of oral fibrinolysis inhibitors featuring an isoxazolone heterocycle as a strategic carboxylic acid bioisostere. This core structural innovation replaces the conventional carboxylate group found in classical lysine analogues like tranexamic acid (TXA) and ε-aminocaproic acid (EACA) [1] [3]. The molecular scaffold comprises three key regions: (1) a piperidine ring providing the primary amine functionality critical for ionic interactions with aspartate residues in the LBS, (2) a benzyl-substituted carbon linker optimizing hydrophobic packing, and (3) the 3-isoxazolone moiety serving as an acidic pharmacophore [1]. X-ray crystallographic studies confirmed that this configuration allows AZD6564 to occupy the shallow, polar LBS pocket in plasminogen's kringle 1 (K1) domain with superior complementarity compared to TXA [1] [3].

Key Functional Groups and Binding Motifs

The molecular recognition of AZD6564 by plasminogen's K1 domain depends critically on three-dimensional positioning of specific functional groups:

  • Primary amine (piperidine nitrogen): Forms salt bridges with Asp54 and Asp56 within the acidic subpocket of the LBS, mirroring the ionic interactions of lysine's α-amino group [1] [3].
  • Isoxazolone carbonyl and hydroxyl: Serves as a carboxylate mimetic, engaging Arg34 and Arg70 through hydrogen bonding and electrostatic interactions [1] [4].
  • Benzyl substituent: Positioned within a hydrophobic trough adjacent to the primary LBS, with cis-stereochemistry proving optimal for binding affinity. Methyl substitution at the piperidine 2-position enhances GABAA receptor selectivity [1] [8].

Table 1: Comparative Structural Features of AZD6564 and Reference Antifibrinolytics

CompoundPrimary AmineAcidic GroupLinker/ScaffoldKey Binding Motifs
AZD6564Piperidine NIsoxazolone OH/C=OBenzyl-substituted piperidineIonic: Asp54/Asp56; H-bond: Arg34/Arg70; Hydrophobic packing
Tranexamic Acid (TXA)CyclohexylamineCarboxylateCyclohexane ringIonic: Asp54/Asp56; H-bond: Arg34/Arg70
ε-Aminocaproic Acid (EACA)Terminal amineCarboxylateLinear 6-carbon chainIonic: Asp54/Asp56; Minimal hydrophobic interaction
4-PIOL (Lead Compound)Piperidine NIsoxazolone OH/C=OUnsubstituted piperidineIonic: Asp54/Asp56; H-bond: Arg34/Arg70; Limited hydrophobic contact

Pharmacological Classification as a Fibrinolysis Inhibitor

AZD6564 is pharmacologically classified as a specific and reversible inhibitor of plasminogen binding rather than a direct enzymatic inhibitor. By competitively occupying the LBS within plasminogen's kringle domains—particularly the high-affinity K1 site—it sterically hinders plasminogen's association with fibrin surfaces [1] [3]. This mechanism prevents the conformational activation of plasminogen and its localized conversion to plasmin by tissue plasminogen activator (tPA) [2] [7]. Crucially, AZD6564 does not inhibit tPA or plasmin's catalytic activity directly at therapeutic concentrations, distinguishing it mechanistically from serine protease inhibitors like aprotinin [2] [10]. Its primary action occurs at the protein-protein interaction level between plasmin(ogen) and fibrin, effectively disrupting the initiation of fibrinolytic cascade [1] [7].

Significance in Hemostasis and Thrombosis Research

The discovery of AZD6564 has provided fundamental insights into several aspects of hemostasis research:

  • Protein-Protein Interaction (PPI) Targeting: AZD6564 established the pharmacological feasibility of inhibiting fibrinolysis through selective disruption of plasminogen-fibrin binding rather than catalytic site inhibition, opening new avenues for PPI-focused drug development in coagulation disorders [4] [7].
  • Ligand Binding Site Plasticity: Crystallographic studies of AZD6564-bound plasminogen revealed conformational adaptability within the K1 domain, suggesting opportunities for designing selective kringle domain inhibitors [1] [3].
  • Translational Hemostasis Models: The compound has become a valuable tool for investigating the temporal dynamics of fibrinolysis in ex vivo models, particularly in studies requiring oral bioavailability absent in traditional agents [1] [4].
  • Structure-Activity Relationship (SAR) Optimization: The medicinal chemistry campaign leading to AZD6564 generated extensive SAR data on plasminogen LBS binders, informing subsequent development of novel chemotypes like the 1,2,3-triazole derivatives [2] [8].

Rationale for Development: Limitations of Traditional Antifibrinolytics

The development of AZD6564 addressed four significant limitations of classical antifibrinolytics:

  • Suboptimal Potency: TXA exhibits a human plasma clot lysis IC50 of ~3.1 μM, requiring gram-level daily dosing that burdens patients with high pill counts. AZD6564 achieves a 7-fold improvement with a plasma clot lysis IC50 of 0.44 μM, enabling predicted human doses of 340 mg twice daily [1] [3].
  • Gastrointestinal (GI) Toxicity: High-dose TXA causes dose-dependent nausea, vomiting, and diarrhea in approximately 30% of oral therapy patients, attributed partly to local irritation and GABAA-mediated effects. AZD6564's increased potency and reduced GABAA affinity (IC50 >2000 μM vs. 35 μM for 4-PIOL) mitigate this risk [1] [7] [10].
  • Neurological Side Effects: TXA crosses the blood-brain barrier and acts as a weak GABAA antagonist, correlating with seizure incidents at high doses. AZD6564 shows no detectable GABAA activity even at millimolar concentrations [1] [7].
  • Renal Clearance Dependency: Both TXA and EACA undergo predominant renal elimination (90-95%), necessitating dose reduction or avoidance in renal impairment. AZD6564's optimized DMPK profile incorporates balanced clearance pathways [1] [10].

Table 2: Comparative Pharmacological Properties of AZD6564 and Reference Compounds

ParameterAZD6564Tranexamic Acid (TXA)ε-Aminocaproic Acid (EACA)4-PIOL (Precursor)
Clot Lysis IC50 (Human Plasma)0.44 μM3.1 μM40 μM0.8 μM
GABAA Receptor IC50>2000 μM1600 μMNot reported35 μM
Caco-2 Papp (10-6 cm/s)0.6<0.01*Not reported<0.01
Primary MechanismPlasminogen-fibrin binding inhibitorPlasminogen-fibrin binding inhibitorPlasminogen-fibrin binding inhibitorPlasminogen-fibrin binding inhibitor
Key Pharmacokinetic LimitationHepatic metabolismRenal elimination (>90%)Renal elimination (>90%)Poor permeability

*TXA permeability is formulation-dependent; modified-release Lysteda™ improves GI tolerance but not absorption efficiency [1] [7] [10].

The evolution from 4-PIOL to AZD6564 exemplifies rational medicinal chemistry optimization: introduction of the 2-methyl group on the piperidine ring abolished GABAA activity while maintaining submicromolar antifibrinolytic potency. Simultaneously, strategic benzyl substitution enhanced hydrophobic interactions within the LBS, contributing to the 2-fold potency increase over 4-PIOL [1] [8]. These advances established AZD6564 as a proof-of-concept molecule demonstrating that potency, selectivity, and oral bioavailability could be simultaneously engineered into next-generation antifibrinolytics [1] [3].

Properties

CAS Number

1251841-50-5

Product Name

AZD6564

IUPAC Name

5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone

Molecular Formula

C13H22N2O2

Molecular Weight

238.33

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

ORLPPUHANSFJCS-VHSXEESVSA-N

SMILES

O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1

Solubility

Soluble in DMSO

Synonyms

AZD-6564; AZD 6564; AZD6564

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.